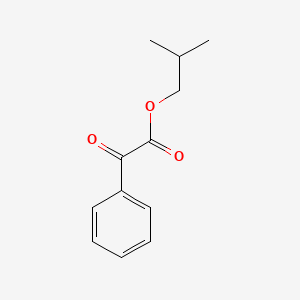

Isobutyl 2-oxo-2-phenylacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHMRACQUKLCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isobutyl 2 Oxo 2 Phenylacetate

Traditional Esterification Routes to Isobutyl 2-oxo-2-phenylacetate

Traditional methods for synthesizing this compound primarily rely on esterification reactions, a fundamental process in organic chemistry. These routes typically involve the direct reaction of a carboxylic acid with an alcohol or through condensation reactions that form the ester linkage.

The most direct route to this compound is the Fischer esterification of 2-oxo-2-phenylacetic acid (also known as phenylglyoxylic acid) with isobutanol. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the isobutanol, and subsequent elimination of water to form the ester.

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product side. The general principle is analogous to the synthesis of isobutyl phenylacetate (B1230308), which is prepared by the esterification of phenylacetic acid with isobutyl alcohol. odowell.comchemicalbook.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | 2-Oxo-2-phenylacetic acid, Isobutanol | Acid and alcohol precursors |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen of the acid |

| Solvent | Excess Isobutanol or an inert solvent (e.g., Toluene) | Serves as a reactant and/or reaction medium |

| Temperature | Reflux | Increases reaction rate |

| Water Removal | Dean-Stark apparatus | Shifts equilibrium to favor product formation |

While effective, this method can have drawbacks associated with the use of corrosive strong acids and the energy-intensive conditions required.

Condensation reactions represent a broad class of reactions that can be adapted for ester synthesis. One relevant example is the Knoevenagel condensation, which is used to synthesize related compounds like isobutyl phenylcyanoacrylates. chemrxiv.orgresearchgate.netchemrxiv.org This reaction involves the condensation of an aldehyde (e.g., benzaldehyde) with a compound containing an active methylene (B1212753) group (e.g., isobutyl cyanoacetate) in the presence of a basic catalyst like piperidine. chemrxiv.orgchemrxiv.org

While not a direct route to this compound, the principles of Knoevenagel condensation highlight how carbon-carbon and carbon-oxygen bonds can be formed in a controlled manner to build complex molecules. The reaction proceeds smoothly, yielding products that can be purified by conventional techniques like crystallization. chemrxiv.orgchemrxiv.org Another example of relevant condensation reactions is the reaction of 2-aminothiophenols with carbonyl compounds to afford 2-substituted benzothiazoles, demonstrating the versatility of condensation chemistry in creating complex heterocyclic structures from simple precursors. mdpi.com

Oxidative Approaches for the Synthesis of this compound

Oxidative methods provide an alternative to traditional esterification, often starting from more reduced precursors. These approaches can offer advantages in terms of atom economy and the use of different starting materials.

A prominent oxidative route involves the oxidation of isobutyl mandelate (B1228975), the isobutyl ester of mandelic acid (2-hydroxy-2-phenylacetic acid). In this approach, the secondary alcohol group of the mandelate ester is oxidized to a ketone, yielding the target α-keto ester.

This transformation is a key step in various synthetic sequences. For instance, research has shown that 2-hydroxy-2-phenylacetic acid can be oxidized to 2-oxo-2-phenylacetic acid as an intermediate in ruthenium-catalyzed reactions. rsc.org This suggests that the corresponding ester, isobutyl mandelate, would be a suitable substrate for a similar oxidation to produce this compound. A variety of oxidizing agents can be employed for this purpose, ranging from classic chromium-based reagents to milder, more selective modern oxidants. The synthesis of mandelic acid derivatives themselves can be achieved through methods like the catalytic hydrogenation of their corresponding phenylglyoxylic acid esters. scispace.comgoogle.com

Another oxidative strategy starts with an aryl acetate (B1210297) ester, specifically isobutyl phenylacetate. This method involves the oxidation of the α-methylene group (the CH₂ group adjacent to the phenyl ring and the ester carbonyl) to a carbonyl group.

A patented process describes a two-stage synthesis for 2-aryl-2-oxo-acetate esters. google.com

Carbonylation: An arylmethyl halide is reacted with carbon monoxide and an alcohol (in this case, isobutanol) in the presence of a catalyst to produce the corresponding aryl acetate ester (isobutyl phenylacetate).

Oxidation: The resulting isobutyl phenylacetate is then reacted with oxygen at elevated temperatures in the presence of a catalyst to yield the final product, this compound. google.com

This method is particularly relevant for large-scale industrial production, transforming readily available starting materials into the desired α-keto ester. google.com

The use of molecular oxygen (O₂) or air as the primary oxidant represents a greener and more sustainable approach to synthesis. These methods often rely on sophisticated catalyst systems to activate the relatively unreactive triplet ground state of oxygen.

The selective oxidation of alcohols to aldehydes and ketones using molecular oxygen is a significant challenge, but various catalytic systems have been developed to achieve this. ustc.edu.cn For example, platinum nanocrystals integrated with porphyrinic metal-organic frameworks (MOFs) have shown excellent performance in the photo-oxidation of aromatic alcohols using 1 atm of O₂ at ambient temperatures. ustc.edu.cn This occurs through a combination of a photothermal effect and the production of singlet oxygen. ustc.edu.cn Similarly, manganese-based catalysts can facilitate the light-driven, selective oxidation of alkenes to carbonyls under an atmosphere of oxygen. liverpool.ac.uk

These advanced catalytic systems could potentially be applied to the oxidation of isobutyl mandelate, using clean and abundant molecular oxygen as the terminal oxidant, thereby providing an environmentally benign pathway to this compound.

Table 2: Summary of Oxidative Synthetic Routes

| Precursor | Reaction Type | Key Reagents/Conditions | Product |

| Isobutyl mandelate | Alcohol Oxidation | Various oxidizing agents (e.g., Ru-based, photo-oxidation catalysts) | This compound |

| Isobutyl phenylacetate | α-Methylene Oxidation | O₂, elevated temperature, catalyst | This compound |

| Isobutyl mandelate | Oxygen-Mediated Oxidation | O₂, photocatalyst (e.g., Pt/MOF), light | This compound |

Catalytic Syntheses of this compound

Catalytic methods provide powerful and efficient pathways for constructing the α-keto ester functionality. These strategies often involve the use of light, transition metals, or small organic molecules to facilitate the desired transformations under mild conditions, avoiding the need for stoichiometric and often harsh reagents.

Photocatalytic Methods for this compound Formation

Visible-light photocatalysis has emerged as a potent tool for organic synthesis, enabling the formation of α-keto esters under exceptionally mild conditions. These methods often utilize ambient oxygen as a sustainable oxidant.

One prominent approach involves the visible-light-induced copper-catalyzed aerobic oxidation of terminal alkynes, followed by esterification. nih.govsemanticscholar.orgrsc.org In a typical reaction, a terminal alkyne such as phenylacetylene (B144264) would react with an alcohol, in this case, isobutanol, in the presence of a copper(I) catalyst (e.g., CuI) and a ligand like 2-picolinic acid. semanticscholar.org The reaction is irradiated with blue LEDs at room temperature, using molecular oxygen (O₂) from the air as the terminal oxidant. nih.govsemanticscholar.orgrsc.org This process is notable for its excellent functional group tolerance and avoids the need for strong oxidants or high temperatures. nih.gov The key intermediate in this transformation is believed to be a phenylglyoxal (B86788), which is subsequently trapped by the alcohol to form the desired α-keto ester. semanticscholar.orgrsc.org

Another photocatalytic strategy involves the oxidation of α-aryl halogen derivatives. organic-chemistry.org This dual organo- and photocatalytic system can convert α-aryl halides into the corresponding α-aryl carbonyl compounds using natural sunlight and air at room temperature, which could then be esterified to yield the target compound. organic-chemistry.org

| Method | Reactants | Catalyst System | Conditions | Key Features |

| Copper-Catalyzed Oxidation | Terminal Alkyne (e.g., Phenylacetylene), Alcohol (e.g., Isobutanol) | CuI / Ligand (e.g., 2-Picolinic Acid) | Visible Light (Blue LEDs), O₂ (air), Room Temperature | High functional group tolerance; avoids harsh oxidants and high temperatures; proceeds via a phenylglyoxal intermediate. nih.govsemanticscholar.orgrsc.org |

| Oxidation of α-Aryl Halides | α-Aryl Halogen Derivative | Combination of Photocatalysis and Organocatalysis | Natural Sunlight, Air, Room Temperature | Utilizes readily available starting materials and sustainable energy sources. organic-chemistry.org |

Transition Metal-Catalyzed Pathways to this compound

Transition metals such as platinum, palladium, and copper are pivotal in catalyzing various transformations that lead to α-keto esters. These methods include C-H activation, carbonylation, and oxidation reactions.

A highly efficient method for introducing an α-keto ester group involves the platinum-catalyzed direct C–H acylation of 2-aryloxypyridines with an acylating agent like ethyl chlorooxoacetate. acs.orgnih.gov This reaction is notable for being oxidant-free and additive-free, and it successfully avoids the decarbonylation side reactions that can plague other metal-catalyzed acylations. acs.orgnih.gov While this specific method uses a directing group, it highlights a powerful strategy for C-H functionalization to form α-keto esters.

Palladium- and cobalt-catalyzed bicarbonylation of aryl halides represents another significant route. mdpi.com This process involves reacting an aryl halide with carbon monoxide (CO) in the presence of an alcohol. mdpi.com The development of these methods has expanded the toolbox for synthesizing α-keto esters from different precursors, although they may require handling high-pressure CO and costly catalysts. mdpi.com

Copper-catalyzed aerobic oxidative esterification of substrates like acetophenones with alcohols also yields α-keto esters. organic-chemistry.org This reaction uses molecular oxygen as the oxidant, with mechanistic studies indicating that the carbonyl oxygen in the final ester product originates primarily from dioxygen. organic-chemistry.org

| Catalyst | Method | Substrates | Key Features |

| Platinum | Direct C-H Acylation | 2-Aryloxypyridines, Ethyl chlorooxoacetate | Oxidant- and additive-free; avoids decarbonylation side reactions. acs.orgnih.gov |

| Palladium / Cobalt | Bicarbonylation | Aryl Halides, CO, Alcohol | Expands substrate scope to aryl halides; may require high pressure. mdpi.com |

| Copper | Aerobic Oxidative Esterification | Acetophenones, Alcohols | Uses O₂ as a green oxidant. organic-chemistry.org |

Lewis Acid and Organocatalyzed Syntheses of this compound

Lewis acid and organocatalytic methods offer metal-free alternatives for the synthesis of α-keto esters, often enhancing safety and reducing environmental impact.

The classic Friedel-Crafts acylation of arenes (like benzene) with ethyl chlorooxoacetate is a direct method to form the aryl-α-keto ester core. acs.orgnih.gov This reaction typically requires a strong Lewis acid, such as aluminum chloride (AlCl₃), in stoichiometric amounts. However, its scope can be limited by the reactivity and selectivity issues inherent to Friedel-Crafts reactions. acs.orgnih.gov

Organocatalysis provides milder alternatives. For instance, the chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.org The resulting α-keto acid can then be esterified to produce this compound. This approach benefits from the use of molecular oxygen as a co-oxidant. organic-chemistry.org Another metal-free approach is the iodine-mediated oxidative esterification of acetophenones using potassium xanthates, which act as both a promoter and the alkoxy source. organic-chemistry.org

| Catalysis Type | Method | Reagents | Key Features |

| Lewis Acid | Friedel-Crafts Acylation | Arene, Ethyl chlorooxoacetate, Strong Lewis Acid (e.g., AlCl₃) | A direct, traditional method; suffers from selectivity issues and requires stoichiometric acid. acs.orgnih.gov |

| Organocatalysis | Oxidation of α-Hydroxy Acids | α-Hydroxy Acid, AZADO catalyst, O₂ | Metal-free chemoselective oxidation under mild conditions. organic-chemistry.org |

| Organocatalysis | Oxidative Esterification | Acetophenone, Potassium Xanthate, Iodine | Metal-free; xanthate serves as both promoter and alkoxy source. organic-chemistry.org |

Chemoenzymatic and Biocatalytic Routes to this compound and Related Alpha-Keto Esters

Chemoenzymatic and biocatalytic methods are gaining prominence as they offer unparalleled selectivity under mild, environmentally benign conditions. nih.gov These strategies combine the versatility of chemical synthesis with the high regio- and stereoselectivity of enzymes.

Biocatalytic approaches often focus on the asymmetric synthesis of chiral molecules. For instance, a dual biocatalytic platform has been developed for the asymmetric alkylation of α-keto acids using engineered methyltransferases. nih.gov This highlights the potential for creating stereochemically complex α-keto esters through enzymatic pathways. While this example focuses on alkylation, it demonstrates the power of enzyme engineering to create novel biocatalysts for specific transformations.

Another relevant strategy is the biocatalytic reduction of α-keto esters to form optically enriched α-hydroxy esters, a process mediated by whole cells of microorganisms like Candida parapsilosis. abap.co.in While this is the reverse of the desired synthesis, the principle of using oxidoreductase enzymes is key. The corresponding oxidation of an α-hydroxy ester, such as isobutyl 2-hydroxy-2-phenylacetate, using an appropriate oxidase enzyme, could provide a direct and highly selective route to this compound. This aligns with green chemistry principles, especially when starting from biomass-derived α-hydroxy acids. mdpi.com

Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions. nih.govkcl.ac.uk A plausible chemoenzymatic route could involve the enzymatic resolution of a racemic α-hydroxy ester, followed by a selective chemical oxidation of the desired enantiomer to the α-keto ester. This multi-step approach leverages the strengths of both catalysis types to achieve products that are difficult to access through other means. nih.gov

| Approach | Method | Biocatalyst/Enzyme Type | Key Features |

| Biocatalysis | Asymmetric Alkylation | Engineered Methyltransferases | Enables the synthesis of chiral α-keto acids with high enantioselectivity. nih.gov |

| Biocatalysis | Oxidation of α-Hydroxy Esters | Oxidoreductase / Oxidase Enzymes | A green and highly selective route to α-keto esters from corresponding alcohols. mdpi.com |

| Chemoenzymatic | Kinetic Resolution & Oxidation | Lipases (for resolution), Chemical Oxidant | Combines enzymatic selectivity for separating enantiomers with efficient chemical oxidation. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Isobutyl 2 Oxo 2 Phenylacetate

Reactions Involving the Alpha-Keto Carbonyl Moiety of Isobutyl 2-oxo-2-phenylacetate

The reactivity of this compound is largely dictated by the presence of two adjacent carbonyl groups: a ketone and an ester. The alpha-keto carbonyl moiety, specifically the ketone functionality, is a primary site for various chemical transformations due to the electrophilic nature of its carbon atom.

The ketone group in this compound is susceptible to nucleophilic attack. In a typical nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, causing the pi bond between the carbon and oxygen to break and form a tetrahedral intermediate. youtube.com This intermediate is then typically protonated, often by the addition of water or a mild acid, to yield an alcohol. youtube.com

Common nucleophiles for this type of reaction include Grignard reagents (organomagnesium compounds) and organolithium reagents, which form new carbon-carbon bonds. thermofisher.com For instance, the addition of a Grignard reagent, such as methylmagnesium bromide, would attack the keto-carbonyl, and subsequent acidification would yield isobutyl 2-hydroxy-2-methyl-2-phenylacetate. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can act as nucleophiles, delivering a hydride ion to the carbonyl carbon to form an alcohol upon workup. youtube.comquizlet.com

The reduction of the ketone in α-ketoesters like this compound is a key reaction for producing optically active α-hydroxy esters, which are valuable chiral building blocks for pharmaceuticals. chemicalbook.com This transformation can be achieved through various methods, including catalytic hydrogenation and biotransformation.

Enantioselective hydrogenation of the related compound, methyl benzoylformate, has been studied using platinum-alumina catalysts modified with chiral alkaloids, achieving high enantiomeric excess (ee). chemicalbook.com Biotransformation methods are particularly effective, utilizing yeast cells to asymmetrically reduce the keto group. For example, Saccharomyces cerevisiae has been employed to reduce methyl benzoylformate to (R)-(-)-mandelic acid methyl ester with excellent conversion and enantioselectivity. chemicalbook.com These biocatalytic methods are advantageous due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. chemicalbook.com

Table 1: Selected Asymmetric Reduction Methods for Benzoylformate Esters

| Catalyst/Method | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Pt-alumina with alkaloid derivatives | Methyl Benzoylformate | (R)- or (S)-Methyl Mandelate (B1228975) | - | 50–80% | chemicalbook.com |

| Saccharomyces cerevisiae 21 | Methyl Benzoylformate | (R)-(-)-Mandelic Acid Methyl Ester | 99.4% | 99.9% | chemicalbook.com |

The term "alpha-carbon" in the context of this compound refers to the carbon of the keto-carbonyl group. Typical condensation (e.g., aldol) and alkylation reactions proceed via the formation of an enolate intermediate by deprotonating an acidic alpha-hydrogen. This compound lacks a proton on the carbon atom situated between the two carbonyl groups. Consequently, it cannot form a stable enolate at this position, making standard base-catalyzed condensation and alkylation reactions at this site unfeasible.

Alternative strategies for functionalization must be considered. While direct alkylation at the keto-carbon is not typical, reactions involving the phenyl ring, such as Friedel-Crafts alkylation, could occur under different conditions, though this transforms a different part of the molecule. masterorganicchemistry.com More recent photocatalyzed methods have been developed for the α-alkylation of esters, which proceed through the formation of an α-radical from an in-situ generated enolate. nih.gov However, the applicability of this method to a substrate lacking an enolizable α-hydrogen, like this compound, is not established.

Transformations at the Ester Linkage of this compound

The ester functional group provides another reactive center in the molecule, primarily for substitution reactions at the acyl carbon.

Transesterification is a process where the isobutyl alcohol moiety of the ester is exchanged for a different alcohol. This reaction is typically catalyzed by an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. In a base-catalyzed mechanism, the incoming alcohol is deprotonated to form a more potent nucleophile (an alkoxide), which then attacks the ester carbonyl carbon.

This process is reversible, and the equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products. youtube.com Enzymes, such as lipases and acyltransferases, can also catalyze transesterification reactions under mild, aqueous conditions. researchgate.net Furthermore, transesterification can be performed under supercritical conditions, which enhances mass transfer and can proceed without a catalyst. mdpi.com

Table 2: Potential Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst Type | Potential Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 2-oxo-2-phenylacetate |

| Ethanol | Enzyme (e.g., Lipase) | Ethyl 2-oxo-2-phenylacetate |

Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. For this compound, hydrolysis results in phenylglyoxylic acid and isobutanol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a strong aqueous acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving a hydroxide (B78521) ion (e.g., from NaOH) acting as a nucleophile. The reaction produces a carboxylate salt and an alcohol. Subsequent acidification is required to obtain the free carboxylic acid.

Alcoholysis is a specific type of solvolysis where the solvent is an alcohol. In the context of this compound, alcoholysis is functionally identical to the transesterification process described in section 3.2.1, where a different alcohol displaces the isobutanol from the ester.

Functionalization of the Aromatic Ring in this compound

The introduction of new functional groups onto the phenyl ring of this compound can be achieved through several classes of aromatic substitution reactions. The inherent electronic properties of the keto-ester substituent play a crucial role in determining the outcome of these reactions. The carbonyl groups of the substituent are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The electron-withdrawing nature of the isobutyl 2-oxo-2-acetyl group reduces the electron density of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. This deactivating effect is a consequence of both inductive and resonance effects.

The directing effect of the substituent determines the position at which the new group is introduced. The isobutyl 2-oxo-2-acetyl group is a meta-director for electrophilic substitution. This is because the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction is least destabilized when the electrophile attacks the meta position. ucalgary.ca Attack at the ortho or para positions would place a partial positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is energetically unfavorable.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, due to the deactivating nature of the substituent, harsh reaction conditions may be required to achieve functionalization of the aromatic ring in this compound.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Isobutyl 2-(3-nitrophenyl)-2-oxoacetate |

| Bromination | Br₂, FeBr₃ | Isobutyl 2-(3-bromophenyl)-2-oxoacetate |

| Sulfonation | SO₃, H₂SO₄ | 3-(2-isobutoxy-2-oxoacetyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation of the ring. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation of the ring. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. byjus.com The isobutyl 2-oxo-2-acetyl group, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution, particularly when a good leaving group (such as a halide) is present at the ortho or para position.

The electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction. wikipedia.org This stabilization is most effective when the substituent is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the carbonyl oxygen atoms through resonance.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Expected Major Product(s) |

| Isobutyl 2-(4-chlorophenyl)-2-oxoacetate | NaOCH₃ | Isobutyl 2-(4-methoxyphenyl)-2-oxoacetate |

| Isobutyl 2-(2-fluorophenyl)-2-oxoacetate | NH₃ | Isobutyl 2-(2-aminophenyl)-2-oxoacetate |

| Isobutyl 2-(4-nitrophenyl)-2-oxoacetate | KCN | Isobutyl 2-(4-cyanophenyl)-2-oxoacetate |

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of reactions involving this compound is fundamental to predicting and controlling the products of its transformations. The primary mechanisms for the functionalization of its aromatic ring are those of electrophilic and nucleophilic aromatic substitution.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the phenyl ring of this compound proceeds through a two-step process:

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The presence of the deactivating isobutyl 2-oxo-2-acetyl group slows down this step by withdrawing electron density from the ring. As previously mentioned, the electrophile will preferentially add to the meta position to avoid placing the positive charge adjacent to the electron-withdrawing substituent.

Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com This step is generally fast.

Mechanism of Nucleophilic Aromatic Substitution:

The most common mechanism for nucleophilic aromatic substitution on an activated ring is the SNAr or addition-elimination mechanism. For a substrate like isobutyl 2-(4-halophenyl)-2-oxoacetate, the mechanism would be as follows:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the isobutyl 2-oxo-2-acetyl group. This delocalization provides significant stabilization to the intermediate, which is crucial for the reaction to proceed.

Loss of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack. masterorganicchemistry.com

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, particularly with less stabilized intermediates or good leaving groups. nih.gov Kinetic isotope effect studies and computational analyses are key tools in distinguishing between these mechanistic possibilities. nih.gov

Role of Isobutyl 2 Oxo 2 Phenylacetate As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

As a member of the phenylglyoxylic acid derivative class, Isobutyl 2-oxo-2-phenylacetate holds potential as an intermediate in the synthesis of complex, high-value organic molecules, particularly within the pharmaceutical industry. google.com

While specific studies detailing the use of this compound in the formation of heterocyclic compounds are not widely available in the current literature, the general reactivity of α-keto esters is well-established in this area. These compounds can serve as 1,2-dicarbonyl synthons in condensation reactions with various dinucleophiles (e.g., hydrazines, hydroxylamines, ureas) to form a range of heterocyclic rings, such as pyrazoles, isoxazoles, and hydantoins. The phenyl group and the isobutyl ester moiety would provide specific substitution patterns on the resulting heterocyclic core.

There is currently limited published research specifically documenting the integration of this compound into the total synthesis of natural products. However, the structural motifs accessible from α-keto esters are present in numerous natural products, suggesting its potential utility in this field.

The broader class of phenylglyoxylic acid derivatives, to which this compound belongs, is recognized for its utility as intermediates in the preparation of stereoisomerically enriched drug compounds. google.com These derivatives can be used to synthesize optically active mandelic acid derivatives, which are crucial chiral building blocks for many active pharmaceutical ingredients (APIs). The transformation of the keto group to a chiral hydroxyl group allows for the creation of specific stereoisomers, which is often critical for therapeutic efficacy and safety. Although examples specifically utilizing the isobutyl ester are not detailed, its role as a member of this valuable class of intermediates is significant. google.com

Applications of this compound in Materials Science Research

The unique photochemical properties of the 2-oxo-2-phenylacetate core structure have led to investigations into its use in the design of advanced and functional materials.

Detailed studies describing the use of this compound as a monomer in polymerization reactions are not prevalent in the existing scientific literature. Its potential, however, could lie in the synthesis of specialty polymers where the benzoylformate group is incorporated as a pendant side chain, potentially imparting specific properties such as photoreactivity or altered thermal characteristics to the polymer backbone.

Research into the broader family of 2-oxo-2-phenylacetates has identified their potential in the design of functional materials, particularly as photoresponsive "profragrances". researchgate.net These systems are designed for the controlled release of volatile compounds upon exposure to light. The 2-oxo-2-phenylacetate moiety acts as a photolabile protecting group for a fragrance molecule. The Norrish Type II photofragmentation is the key mechanism that induces the cleavage of the molecule and the subsequent release of the scent. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Isobutyl 2 Oxo 2 Phenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary method for the structural elucidation of Isobutyl 2-oxo-2-phenylacetate by mapping the chemical environments of its constituent proton (¹H) and carbon (¹³C) nuclei.

While direct experimental spectra for this compound are not widely published, a detailed ¹H NMR spectrum can be predicted based on established chemical shift principles and data from analogous structures. The spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring and the isobutyl group.

The aromatic protons on the phenyl ring, adjacent to the electron-withdrawing benzoyl group, are expected to appear in the downfield region of the spectrum, typically between 7.5 and 8.1 ppm. These protons would likely present as complex multiplets due to ortho, meta, and para coupling.

The protons of the isobutyl group would appear more upfield. The two methylene (B1212753) protons (-O-CH₂-) are diastereotopic and bonded to the ester oxygen, which deshields them, placing their signal at approximately 4.2 ppm as a doublet. The methine proton (-CH-) would appear as a multiplet (septet) around 2.1 ppm, and the six equivalent methyl protons (-CH₃) would yield a doublet further upfield at approximately 1.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho-H) | ~ 8.0 | Multiplet (d) | 2H |

| Aromatic (meta/para-H) | ~ 7.5 - 7.7 | Multiplet (m) | 3H |

| Ester Methylene (-O-CH₂-) | ~ 4.2 | Doublet (d) | 2H |

| Isobutyl Methine (-CH-) | ~ 2.1 | Multiplet (sept) | 1H |

| Isobutyl Methyl (-CH₃) | ~ 1.0 | Doublet (d) | 6H |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated. The two carbonyl carbons are the most downfield and deshielded. Based on typical chemical shift ranges, the ketone carbonyl (C=O) of the benzoyl group is expected around 190-200 ppm, while the ester carbonyl (O=C-O) appears slightly more upfield, around 165-175 ppm. libretexts.org

The aromatic carbons of the phenyl ring typically resonate in the 125-150 ppm range. libretexts.org The carbon attached to the carbonyl group (ipso-carbon) will be distinct from the ortho, meta, and para carbons. The aliphatic carbons of the isobutyl group appear in the upfield region of the spectrum. The methylene carbon attached to the ester oxygen (-O-CH₂) is expected around 70-80 ppm, the methine carbon (-CH-) around 25-35 ppm, and the equivalent methyl carbons (-CH₃) at approximately 15-25 ppm. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzoyl Carbonyl (C=O) | ~ 195 |

| Ester Carbonyl (O=C-O) | ~ 170 |

| Aromatic (ipso-C) | ~ 135 |

| Aromatic (ortho/meta/para-C) | ~ 128 - 134 |

| Ester Methylene (-O-CH₂) | ~ 75 |

| Isobutyl Methine (-CH-) | ~ 30 |

| Isobutyl Methyl (-CH₃) | ~ 20 |

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment and deeper conformational analysis.

Correlation Spectroscopy (COSY): This experiment would confirm the proton-proton coupling relationships, for instance, by showing a cross-peak between the isobutyl methine proton and both the methylene and methyl protons, confirming the -CH-CH₂(CH₃)₂ spin system.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

These advanced methods are powerful tools for piecing together the molecular puzzle and ensuring the correct structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound, the molecular formula is C₁₂H₁₄O₃. The theoretical monoisotopic mass for this formula is 206.0943 Da. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the elemental composition and ruling out other potential formulas with the same nominal mass.

Both ESI and APCI are "soft" ionization techniques suitable for analyzing moderately polar molecules like α-keto esters. nih.gov

Electrospray Ionization (ESI): In ESI, the molecule is typically ionized by forming adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺). For this compound, this would result in pseudomolecular ions at m/z 207.0970 and m/z 229.0789, respectively. ESI is generally a gentle technique that often produces an abundant molecular ion peak with minimal fragmentation, making it ideal for confirming molecular weight. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is also suitable for this compound and typically produces a protonated molecule [M+H]⁺. nih.gov It can sometimes induce more in-source fragmentation than ESI, which can provide valuable structural information.

Under tandem MS (MS/MS) conditions, the precursor ion (e.g., m/z 207.1) would be isolated and fragmented. The fragmentation pattern for aromatic ketones and esters is well-established. whitman.edulibretexts.orgtaylorfrancis.com Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the two carbonyl groups.

Loss of the isobutyl group: Cleavage of the ester C-O bond, leading to the loss of isobutanol or isobutene.

Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is highly characteristic of benzoyl-containing compounds. whitman.edu This ion can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77. whitman.edu

Analyzing these specific fragmentation patterns allows for the confirmation of the different structural motifs within the molecule, such as the benzoyl group and the isobutyl ester functionality.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic methods are fundamental tools for elucidating the structural features of molecules. IR spectroscopy provides detailed information about the functional groups present, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of bonds within this compound. The presence of an α-keto ester moiety gives rise to distinct absorption bands. The IR spectrum is expected to show strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of both the ketone and the ester groups. Typically, α-keto esters exhibit two distinct C=O stretching bands. The ketone carbonyl stretch is generally found at a higher wavenumber (around 1720-1740 cm⁻¹) compared to the ester carbonyl stretch (around 1715-1735 cm⁻¹), though conjugation with the phenyl ring can influence these positions. Other significant peaks would include C-O stretching vibrations for the ester linkage and the characteristic absorptions for the aromatic ring and aliphatic C-H bonds of the isobutyl group. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic structure, particularly the conjugated systems. The 2-oxo-2-phenylacetate chromophore is responsible for characteristic absorptions in the UV region. A key feature is the n→π* electronic transition associated with the carbonyl groups. researchgate.net This transition, which is typically weak, is often observed as a distinct band in the near-UV or UVA region, potentially between 290 and 440 nm. researchgate.net This absorption is relevant for understanding the photochemical properties of the compound. researchgate.net

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Wavenumber/Wavelength | Interpretation |

|---|---|---|---|

| Infrared (IR) | Ketone C=O Stretch | ~1720-1740 cm⁻¹ | α-carbonyl group vibration |

| Ester C=O Stretch | ~1715-1735 cm⁻¹ | Ester carbonyl group vibration | |

| C-O Stretch | ~1100-1300 cm⁻¹ | Ester C-O bond vibration | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Phenyl ring vibrations | |

| Aliphatic C-H Stretch | ~2870-2960 cm⁻¹ | C-H bonds in the isobutyl group |

| UV-Vis | n→π* Transition | ~290-440 nm | Electronic transition in the carbonyl chromophore researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence. Various chromatographic methods are employed, each suited for different scales and purposes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. The compound is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polarity column would likely be effective. Purity is determined by the presence of a single major peak in the chromatogram, with the area of the peak corresponding to the compound's concentration.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity analysis, particularly for non-volatile impurities. nih.gov In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov this compound, being a moderately polar ester, would be well-retained and separated from more polar or less polar impurities. Detection is typically achieved using a UV detector set to a wavelength where the phenyl group or carbonyls absorb, as identified by UV-Vis spectroscopy. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions, such as the esterification of 2-oxo-2-phenylacetic acid with isobutanol to form the target compound. wisc.edu A small sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. wisc.eduuct.ac.za The plate is then developed in a suitable mobile phase, which is a solvent or solvent mixture (e.g., ethyl acetate (B1210297)/hexane).

The separation occurs based on polarity; the more polar starting material (the carboxylic acid) will have a stronger interaction with the silica plate and will move a shorter distance, resulting in a lower Retention Factor (Rf) value. The less polar product (the ester) will travel further up the plate, showing a higher Rf value. quizlet.com The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Visualization is often achieved under UV light, where the aromatic ring will appear as a dark spot. uct.ac.za

Column Chromatography for Purification

For the purification of this compound on a preparative scale, Column Chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate larger quantities of material. wisc.edu A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column and eluted with a mobile phase.

Typically, a solvent gradient is used, starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate). This allows for the sequential elution of compounds based on their polarity. Non-polar impurities are washed out first, followed by the desired this compound, while highly polar impurities and unreacted starting materials remain bound to the column longer. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Application of Chromatographic Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| GC | Non-polar or mid-polarity capillary column | Inert carrier gas (e.g., He, N₂) | Purity assessment; analysis of volatile components |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | High-resolution purity determination; quantification |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | Reaction monitoring; rapid purity checks wisc.eduuct.ac.za |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification of the compound |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires the compound to be in a crystalline form. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the molecular structure, providing unambiguous information on bond lengths, bond angles, and conformation.

Theoretical and Computational Chemistry Studies Pertaining to Isobutyl 2 Oxo 2 Phenylacetate

Quantum Chemical Calculations on Isobutyl 2-oxo-2-phenylacetate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of this compound is characterized by the interplay between its three main components: the phenyl ring, the α-keto-ester group (phenylglyoxyl), and the isobutyl ester moiety.

α-Keto-Ester System: This is the most reactive part of the molecule. It consists of two adjacent carbonyl groups (a ketone and an ester). The carbons of these carbonyl groups are sp² hybridized and highly electrophilic (electron-deficient) due to the high electronegativity of the oxygen atoms. The proximity of the two carbonyls enhances their electron-withdrawing nature. There is significant π-conjugation between the phenyl ring and the adjacent ketonic carbonyl group, which influences the electron distribution across this part of the molecule.

Isobutyl Group: This alkyl group is composed of sp³ hybridized carbons and acts as an electron-donating group through an inductive effect, slightly influencing the electronic properties of the adjacent ester oxygen.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, would reveal the nature of the bonding orbitals. The C=O bonds in the keto and ester groups are best described as strong σ bonds accompanied by weaker π bonds. Studies on related oxo-ligands show that the bonding can be precisely characterized by analyzing the contributions of molecular orbitals. ethz.ch The interaction between the phenyl ring and the carbonyl group leads to a delocalized π-system that can be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is expected to be localized primarily on the α-keto-ester moiety, indicating this is the most likely site for nucleophilic attack.

| Functional Group | Key Atoms | Hybridization | Key Bonding Features |

|---|---|---|---|

| Phenyl Ring | C (aromatic) | sp² | Delocalized π-electron system |

| Ketone | C, O | sp² | Polarized C=O double bond, electrophilic carbon |

| Ester | C, O | sp² | Polarized C=O double bond, resonance delocalization |

| Isobutyl Group | C | sp³ | Sigma (σ) bonds, inductive electron donation |

The flexibility of this compound arises from rotation around several single bonds. The molecule has four key rotatable bonds that define its three-dimensional shape and energy landscape. chemscene.com Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers for rotation between them.

The most significant conformational freedom involves the dihedral angle between the plane of the phenyl ring and the adjacent keto-carbonyl group (C6H5-C=O). A fully planar conformation would maximize π-orbital overlap and conjugation, but this can be destabilized by steric hindrance. As a result, the phenyl ring is likely twisted out of the plane of the dicarbonyl system. Computational studies on similar phenyl-substituted molecules often reveal energy minima for non-planar structures. nih.gov

Another important area of flexibility is within the isobutyl ester group, specifically the rotation around the C-O and C-C bonds. Studies on molecules containing isobutyl groups have characterized the preferred conformations. researchgate.net The relative orientation of these groups is determined by a balance of steric repulsion and stabilizing electronic interactions. A potential energy surface can be generated by systematically rotating these bonds and calculating the energy at each step, revealing the global and local energy minima that correspond to the most stable conformations.

| Rotatable Bond | Defining Atoms | Description of Rotation | Expected Low-Energy Conformation |

|---|---|---|---|

| Aryl-Carbonyl | C(aryl)-C(aryl)-C(keto)-O(keto) | Rotation of the phenyl ring relative to the keto group | Twisted/non-planar to minimize steric clash |

| Keto-Ester | O(keto)-C(keto)-C(ester)-O(ester) | Rotation between the two carbonyl groups | Likely anti-periplanar to reduce dipole-dipole repulsion |

| Ester Linkage | C(ester)-O(ester)-CH₂(isobutyl)-CH(isobutyl) | Rotation of the isobutyl group relative to the ester plane | Staggered conformations to minimize steric hindrance |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvents and large biomolecules.

The reactivity of this compound can be significantly influenced by the solvent. MD simulations can model these effects by placing the molecule in a "box" of explicit solvent molecules (like water, ethanol, or DMSO) and simulating their movements over time according to the principles of classical mechanics. mdpi.com

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with the carbonyl oxygens of the keto and ester groups. This solvation stabilizes the ground state of the molecule but can also stabilize charged transition states in certain reactions, thereby affecting reaction rates.

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can solvate cations well but are less effective at solvating anions. They can interact with the molecule through dipole-dipole interactions, influencing the conformational equilibrium and the accessibility of the electrophilic carbon centers.

Nonpolar Solvents (e.g., Hexane): In these solvents, solute-solvent interactions are weak (van der Waals forces). The molecule's conformation would be dominated by intramolecular forces rather than interactions with the solvent.

MD simulations can calculate properties like the radial distribution function to show how solvent molecules arrange themselves around the solute, providing a molecular-level picture of solvation shells that influence reactivity.

Alpha-keto esters are known substrates for various enzymes, particularly oxidoreductases that catalyze the stereoselective reduction of the ketone to a chiral α-hydroxy ester. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a substrate (ligand) within the active site of an enzyme (receptor). mdpi.com

In a typical docking study, the 3D structure of the enzyme is obtained from a protein database. The this compound molecule is then computationally placed into the enzyme's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy scores indicating the most favorable binding modes.

For this compound, docking studies into a ketoreductase active site would likely reveal several key interactions: mdpi.com

Hydrogen Bonding: The carbonyl oxygen of the keto group is a prime candidate for forming hydrogen bonds with amino acid residues like Tyrosine, Serine, or Histidine in the active site. This interaction helps to position the substrate correctly for catalysis.

Hydrophobic Interactions: The phenyl ring and the isobutyl group would likely be situated in hydrophobic pockets of the active site, interacting with nonpolar amino acid residues such as Leucine, Isoleucine, and Phenylalanine.

Catalytic Positioning: The most favorable binding pose would place the electrophilic carbon of the ketone group in close proximity to the enzyme's cofactor (e.g., NADH or NADPH), facilitating hydride transfer for the reduction reaction.

Following docking, MD simulations can be run on the enzyme-substrate complex to assess the stability of the predicted binding pose over time. mdpi.com

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Keto Group (C=O) | Hydrogen Bonding, Dipole-Dipole | Tyr, Ser, His, Asn |

| Ester Group (C=O) | Hydrogen Bonding, Dipole-Dipole | Ser, Thr, Gln |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

| Isobutyl Group | Hydrophobic, van der Waals | Leu, Val, Ile, Ala |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. It can also be used to map out the energetic profiles of chemical reactions.

Emerging Research Avenues and Future Perspectives for Isobutyl 2 Oxo 2 Phenylacetate

Development of Novel and Sustainable Synthetic Transformations

The synthesis of α-keto esters, including Isobutyl 2-oxo-2-phenylacetate, is an area of active research, with a growing emphasis on developing environmentally benign and efficient methodologies. Traditional methods often rely on the oxidation of corresponding α-hydroxy esters or the direct esterification of α-keto acids, which can involve harsh reagents and generate significant waste.

Recent advancements have focused on greener alternatives. One notable development is the use of photoredox catalysis. A copper-catalyzed photoredox synthesis has been reported for α-keto esters, which proceeds under an oxygen atmosphere at room temperature. rsc.org This method utilizes blue LEDs for photo-irradiation, with copper(I) iodide as the catalyst, and the alcohol, in this case, isobutanol, can serve as both a reactant and the solvent. rsc.org This approach is advantageous as it uses readily available and inexpensive catalysts and employs oxygen as a sustainable terminal oxidant.

Another promising avenue is the development of transition-metal-free photocatalysis for the cleavage of carbon-carbon bonds to yield α-ketoesters. rsc.org These methods align with the principles of green chemistry by avoiding heavy metal catalysts, thereby reducing cost and environmental impact. The continuous development of such transformations is crucial for the large-scale, sustainable production of this compound.

| Method | Catalyst/Promoter | Key Conditions | Advantages | Source |

|---|---|---|---|---|

| Copper-Catalyzed Photoredox Synthesis | Copper(I) iodide (CuI) | Blue LED irradiation (460 nm), Oxygen atmosphere (1 atm), Room temperature | Uses an inexpensive catalyst, sustainable oxidant (O₂), mild reaction conditions. | rsc.org |

| Transition-Metal-Free Photocatalysis | Organic photocatalyst (typically) | Visible light irradiation, ambient temperature | Avoids heavy metal contamination, lower cost, environmentally friendly. | rsc.org |

Exploration of Advanced Catalytic Systems

The efficiency and selectivity of synthetic transformations leading to this compound are heavily dependent on the catalytic system employed. Research is actively exploring novel catalysts to improve yield, reduce reaction times, and enable new reaction pathways.

The copper-catalyzed photoredox system is a prime example of an advanced catalytic approach. rsc.org Here, the copper catalyst facilitates the single-electron transfer processes necessary to activate the substrates under visible light irradiation. Beyond this, the broader field of α-oxoester chemistry points towards other potential catalytic systems. For instance, rhodium catalysts like Rh₂(OAc)₄ have been used in three-component tandem reactions involving β,γ-unsaturated α-oxoesters to synthesize complex heterocyclic structures. acs.org While not a direct synthesis of the target molecule, this highlights the potential for employing transition-metal catalysts to use this compound as a building block in more complex syntheses. The exploration of different ligands and metal centers could lead to catalytic systems with enhanced activity and selectivity tailored for specific transformations involving this keto ester.

Integration into Flow Chemistry and High-Throughput Experimentation Platforms

Modern chemical synthesis is increasingly benefiting from engineering solutions like continuous flow chemistry and high-throughput experimentation (HTE) to accelerate discovery and optimization.

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling reactive intermediates, and straightforward scalability. beilstein-journals.org The photocatalytic synthesis of this compound is particularly well-suited for adaptation to a flow process. A flow reactor could allow for precise control over light exposure and reaction time, potentially leading to higher yields and purity while minimizing side reactions. beilstein-journals.org

High-throughput experimentation platforms could be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of this compound. nih.gov By automating the reaction setup and analysis, HTE can significantly accelerate the discovery of new and improved synthetic protocols, moving beyond the limitations of one-at-a-time experimentation. nih.gov

Potential in Interdisciplinary Research Beyond Traditional Organic Synthesis

The chemical structure of this compound, featuring both a ketone and an ester functional group, makes it a valuable synthon for creating more complex molecules, opening doors to interdisciplinary research.

Medicinal Chemistry: α-oxoesters are recognized as important precursors for the synthesis of various heterocyclic compounds. acs.org These scaffolds are prevalent in many biologically active molecules and pharmaceuticals. For example, α-oxoesters can be used in the synthesis of β-lactams, the core structure of penicillin and related antibiotics. acs.org This positions this compound as a potential starting material for developing new therapeutic agents.

Biochemistry and Toxicology: The metabolism of related compounds like 2-phenylethylamine and phenylacetaldehyde, which lead to phenylacetic acid, has been studied in biological systems. researchgate.netresearchgate.net Investigating the metabolic fate of this compound within living organisms could be a relevant area of study. Such research would provide insights into its biocompatibility and potential toxicological profile, which is crucial for any compound considered for applications that involve biological exposure.

Flavor and Fragrance Science: The structurally related compound, isobutyl phenylacetate (B1230308) (which lacks the 2-oxo group), is used in the fragrance industry for its sweet, honey-like, and floral notes. thegoodscentscompany.comsigmaaldrich.com While the sensory properties of this compound are not widely documented, its structural similarity suggests a potential area for exploration in the field of flavor and fragrance chemistry. The ketone group could also serve as a chemical handle for modification to create novel fragrance ingredients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.